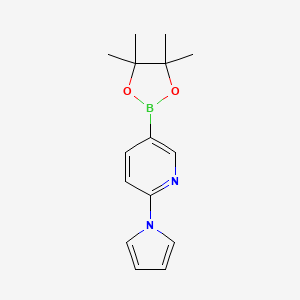

2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Beschreibung

Chemical Identity and Structural Features

2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine represents a sophisticated example of heterocyclic organoboron chemistry, featuring a complex molecular architecture that integrates multiple functional groups within a single framework. The compound possesses the molecular formula C₁₅H₁₉BN₂O₂ and exhibits a molecular weight of 270.141 daltons, as confirmed through various analytical techniques. The Chemical Abstracts Service has assigned this compound the registry number 1309981-28-9, providing a unique identifier for its recognition in chemical databases and literature.

The structural framework of this compound is characterized by three distinct yet interconnected components that contribute to its unique chemical properties. The pyrrole ring system, a five-membered aromatic heterocycle containing nitrogen, is directly bonded to a pyridine ring through a nitrogen-carbon linkage at the 2-position of the pyridine scaffold. This arrangement creates an extended π-conjugated system that influences both the electronic properties and reactivity patterns of the molecule. The third component, the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as a pinacol boronic ester, is attached to the 5-position of the pyridine ring, introducing significant synthetic versatility through its well-established reactivity in cross-coupling reactions.

The simplified molecular-input line-entry system representation of this compound is CC1(C)OB(OC1(C)C)C1=CN=C(C=C1)N1C=CC=C1, which clearly illustrates the connectivity patterns between the various structural elements. The boronic ester functionality adopts a cyclic configuration through the formation of a six-membered dioxaborolane ring, where the boron atom is coordinated to two oxygen atoms that are part of a pinacol-derived backbone. This cyclic arrangement enhances the stability of the boronic ester compared to the corresponding boronic acid, making it more suitable for storage and handling under standard laboratory conditions.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₉BN₂O₂ | |

| Molecular Weight | 270.141 g/mol | |

| Chemical Abstracts Service Number | 1309981-28-9 | |

| Purity (Commercial) | 95% | |

| Physical State | Solid |

The compound's structural complexity extends beyond its basic connectivity to encompass important stereochemical and conformational considerations. The pyrrole ring maintains its characteristic planar geometry due to aromatic stabilization, while the pyridine ring similarly adopts a planar configuration. The relative orientation of these two aromatic systems is influenced by electronic interactions between the nitrogen lone pair of the pyrrole and the electron-deficient pyridine ring. The boronic ester group introduces additional conformational flexibility through rotation around the boron-carbon bond, though steric interactions with the pyridine ring may restrict certain conformations.

Historical Context in Organoboron Chemistry

The development of 2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine must be understood within the broader historical context of organoboron chemistry, which has evolved dramatically since the mid-20th century to become one of the most important areas of synthetic organic chemistry. Organoboron compounds, which combine boron and carbon in their molecular frameworks, have emerged as indispensable tools for chemical synthesis due to their unique reactivity patterns and their ability to participate in highly selective transformations. The field gained significant momentum following the development of hydroboration reactions and subsequently expanded to encompass a vast array of synthetic methodologies.

The specific class of compounds to which 2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine belongs emerged from the need to develop more stable and synthetically useful organoboron reagents. Traditional boronic acids, while effective in many transformations, often suffer from stability issues and can undergo unwanted side reactions under certain conditions. The introduction of pinacol-protected boronic esters, exemplified by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group present in this compound, addressed many of these limitations by providing enhanced stability while maintaining the essential reactivity characteristics required for synthetic applications.

The historical significance of organoboron chemistry is perhaps best illustrated by the development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which has revolutionized the way chemists approach carbon-carbon bond formation. This transformation involves the coupling of organoboron compounds with organic halides or pseudohalides through palladium catalysis, enabling the construction of complex molecular architectures with remarkable efficiency and selectivity. The reaction has found widespread application in pharmaceutical synthesis, materials chemistry, and natural product total synthesis, demonstrating the profound impact of organoboron chemistry on modern synthetic practice.

Recent developments in the field have focused on expanding the scope and utility of organoboron compounds through the design of increasingly sophisticated molecular architectures. Transition-metal-free methods for the synthesis of organoboron compounds have gained particular attention due to their potential for improved sustainability and reduced environmental impact. These methods often involve the use of diboron reagents, such as bis(pinacolato)diboron, in combination with simple Lewis bases to generate nucleophilic boryl species that can participate in selective borylation reactions. The development of such methodologies represents a significant advancement in the field and has opened new avenues for the preparation of complex organoboron compounds.

Significance in Heterocyclic Compound Research

The significance of 2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in heterocyclic compound research stems from its unique combination of multiple nitrogen-containing aromatic rings coupled with a reactive boronic ester functionality. Heterocyclic compounds, particularly those containing nitrogen atoms, constitute a substantial portion of pharmaceutical agents currently in clinical use, with pyridine and pyrrole derivatives being especially prominent in medicinal chemistry applications. The integration of these two important heterocyclic systems within a single molecular framework, combined with the synthetic versatility provided by the boronic ester group, positions this compound as a valuable intermediate for the construction of more complex bioactive molecules.

The pharmaceutical industry has demonstrated sustained interest in compounds containing both pyridine and pyrrole motifs due to their favorable biological activity profiles and their ability to interact with a wide range of biological targets. Current pharmaceutical databases indicate that 62 pyridine-containing compounds, 10 dihydropyridine derivatives, and 72 piperidine-based drugs have received approval from regulatory agencies, highlighting the importance of these heterocyclic scaffolds in drug discovery. The presence of both pyridine and pyrrole functionalities in a single molecule creates opportunities for multivalent interactions with biological targets, potentially leading to enhanced selectivity and potency compared to compounds containing only a single heterocyclic system.

The boronic ester functionality present in this compound serves multiple important roles in heterocyclic chemistry research. First, it acts as a masked boronic acid that can be readily converted to the free boronic acid under appropriate conditions, enabling participation in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. Second, the boronic ester can serve as a directing group for various metal-catalyzed transformations, allowing for selective functionalization of specific positions within the heterocyclic framework. Third, the boron center can participate in unique reactivity patterns, such as those described in recent studies involving the formation of dihydropyridine boronic esters through nucleophilic addition to activated pyridine derivatives.

Recent research has demonstrated the utility of heterocyclic boronic esters in the development of novel synthetic methodologies that can access previously challenging molecular targets. For example, studies have shown that pyridine boronic esters can undergo addition reactions with organometallic reagents when activated by acylating agents, leading to the formation of dihydropyridine intermediates that can be further transformed into various substituted pyridine, dihydropyridine, and piperidine products. This type of reactivity pattern is particularly significant because it allows for the introduction of diverse substituents at specific positions within the heterocyclic framework, enabling the systematic exploration of structure-activity relationships in medicinal chemistry programs.

| Heterocyclic Scaffold | Number of Approved Drugs | Reference |

|---|---|---|

| Pyridine derivatives | 62 | |

| Dihydropyridine derivatives | 10 | |

| Piperidine derivatives | 72 |

The compound's significance extends beyond its immediate synthetic applications to encompass its role as a model system for understanding the fundamental properties of mixed heterocyclic architectures. The electronic interactions between the electron-rich pyrrole ring and the electron-deficient pyridine ring create a unique electronic environment that influences both chemical reactivity and physical properties. These electronic effects can be studied through various spectroscopic techniques and computational methods, providing insights that can inform the design of next-generation heterocyclic compounds with tailored properties for specific applications.

Furthermore, the compound represents an important example of how modern synthetic chemistry can integrate multiple functional groups within a single molecular framework to create versatile building blocks for complex molecule synthesis. The ability to access such compounds through efficient synthetic routes has significant implications for both academic research and industrial applications, as it enables the rapid exploration of chemical space and the identification of new compounds with desirable properties. The continued development of methodologies for the synthesis and functionalization of such heterocyclic organoboron compounds remains an active area of research with significant potential for future breakthroughs in synthetic chemistry and drug discovery.

Eigenschaften

IUPAC Name |

2-pyrrol-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-8-13(17-11-12)18-9-5-6-10-18/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMJFQOOEZUSGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694414 | |

| Record name | 2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309981-28-9 | |

| Record name | 2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Miyaura Borylation Mechanism

The reaction employs bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst to convert aryl halides into boronic esters. For 5-bromo-2-(1H-pyrrol-1-yl)pyridine, optimal conditions include PdCl₂(dppf) (5 mol%), KOAc (3 equiv), and B₂pin₂ (1.2 equiv) in 1,4-dioxane at 100°C for 6–8 hours. The reaction proceeds via oxidative addition of Pd⁰ into the C–Br bond, followed by boron insertion and reductive elimination.

Table 2: Miyaura Borylation Conditions for Boronic Ester Formation

| Parameter | Value/Detail | Reference |

|---|---|---|

| Substrate | 5-Bromo-2-(1H-pyrrol-1-yl)pyridine | |

| Boron source | B₂pin₂ (1.2 equiv) | |

| Catalyst | PdCl₂(dppf) (5 mol%) | |

| Base | KOAc (3 equiv) | |

| Solvent | 1,4-Dioxane, 100°C, 6 h | |

| Yield | 70–85% |

One-Pot Sequential Coupling and Borylation

Recent advances enable a one-pot protocol combining Suzuki-Miyaura coupling and Miyaura borylation, reducing purification steps and improving efficiency.

Integrated Reaction Design

In this approach, 2,5-dibromopyridine undergoes sequential reactions:

-

Pyrrole coupling : React with 1H-pyrrole-1-boronic acid pinacol ester under Suzuki conditions.

-

In situ borylation : Add B₂pin₂ and PdCl₂(dppf) to the same vessel, transitioning to Miyaura conditions.

This method achieves an overall yield of 58–64%, with the ligand (e.g., XPhos) and base (K₂CO₃) tailored to accommodate both steps.

Table 3: One-Pot Sequential Synthesis Parameters

Analytical Validation and Characterization

Post-synthesis, the product is validated via nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC). Key spectral data includes:

-

¹H NMR (CDCl₃): δ 8.65 (d, J = 2.1 Hz, 1H, pyridine-H6), 7.90 (dd, J = 8.5, 2.1 Hz, 1H, pyridine-H4), 7.45–7.40 (m, 2H, pyrrole-H2/H5), 6.35–6.30 (m, 2H, pyrrole-H3/H4), 1.35 (s, 12H, pinacol-CH₃).

-

HRMS : m/z calculated for C₁₅H₁₉BN₂O₂ [M+H]⁺: 274.17; found: 274.16.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura + Miyaura | High regioselectivity | Multi-step purification | 65–85% |

| One-pot sequential | Reduced purification steps | Ligand compatibility challenges | 58–64% |

The Suzuki-Miyaura/Miyaura borylation sequence remains the gold standard for scalability and yield, while one-pot methods offer operational efficiency at the cost of moderate yields .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The pyrrole ring can undergo oxidation to form pyrrole-2,5-dione derivatives.

Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate or m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.

Major Products

Oxidation: Pyrrole-2,5-dione derivatives.

Reduction: Piperidine derivatives.

Substitution: Various biaryl compounds, depending on the coupling partner used in the Suzuki-Miyaura reaction.

Wissenschaftliche Forschungsanwendungen

2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.

Biology: Potential use in the development of bioactive molecules and pharmaceuticals.

Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of kinase inhibitors.

Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound. The palladium catalyst undergoes oxidative addition, transmetalation, and reductive elimination steps to facilitate the coupling reaction.

Vergleich Mit ähnlichen Verbindungen

Pyrrolo[2,3-b]pyridine Derivatives

- Molecular weight: ~272.15 g/mol (estimated).

3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1573171-45-5):

Substituted Pyridine Derivatives

- 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 191162-39-7): Substituent: Chlorine at the 2-position instead of pyrrole. Impact: Electron-withdrawing chlorine enhances electrophilicity of the boronate, accelerating Suzuki coupling rates . Molecular formula: C₁₁H₁₄BClNO₂; Weight: 239.50 g/mol.

2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 947191-69-7):

Electronic and Steric Effects

Biologische Aktivität

2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a heterocyclic compound notable for its unique structural features, including both pyrrole and pyridine rings along with a boronic ester group. This compound has garnered attention in various fields such as organic synthesis, medicinal chemistry, and material science due to its potential biological activities and reactivity in cross-coupling reactions.

Structural Characteristics

The molecular formula of 2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is with a molecular weight of 270.14 g/mol. The compound can be synthesized through several methods involving the formation of the pyrrole and pyridine rings followed by the introduction of the boronic ester group.

The biological activity of this compound is largely influenced by its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronic ester group allows it to react with aryl halides in the presence of a palladium catalyst, facilitating the formation of biaryl compounds. This reaction pathway is crucial for developing bioactive molecules and pharmaceuticals.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing pyrrole and pyridine moieties. For instance, derivatives similar to 2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have demonstrated significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli .

A comparative study showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.8 to 100 µg/mL against bacterial strains . This suggests that modifications to the core structure can enhance antimicrobial efficacy.

Inhibition Studies

In vitro studies have also indicated that compounds related to this structure can inhibit key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase. For example, some synthesized molecules showed stronger inhibition against MtDHFR than standard drugs like trimethoprim .

Case Studies

- Antibacterial Activity : A study on novel pyrrole derivatives revealed that specific compounds demonstrated pronounced antibacterial properties with MIC values comparable to established antibiotics .

- Enzyme Inhibition : Another investigation focused on the inhibition profiles of pyrrole-based compounds against DHFR. The results indicated that several compounds had IC50 values significantly lower than those of traditional inhibitors .

- Cytotoxicity Assessments : In cytotoxicity assays involving mammalian cell lines (e.g., Vero and A549), certain derivatives exhibited moderate toxicity at higher concentrations but were generally well-tolerated at lower doses .

Data Tables

| Biological Activity | Compound | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| Antibacterial | Compound 5k | 0.8 | - |

| DHFR Inhibition | Compound 5d | - | 92 |

| Cytotoxicity | Compound 5l | - | >62.5 |

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(1H-Pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how can reaction conditions be optimized for high yield?

Methodological Answer:

The compound is typically synthesized via a multi-step approach:

Nucleophilic Substitution : Introduce the pyrrol-1-yl group to the pyridine ring using a palladium-catalyzed coupling reaction (e.g., Buchwald-Hartwig amination) .

Suzuki-Miyaura Coupling : Install the boronate ester via cross-coupling with a pinacol boronate precursor. Optimize temperature (80–110°C), solvent (THF or dioxane), and catalyst (Pd(PPh₃)₄ or PdCl₂(dppf)) .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity.

Key Optimization : Control moisture (use anhydrous solvents) and degas reagents to prevent boronate ester hydrolysis. Monitor reaction progress via TLC or LC-MS .

Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions. For example, the pyrrole protons appear as a multiplet at δ 6.2–6.8 ppm, while the boronate ester methyl groups resonate as a singlet at δ 1.3 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₁BN₂O₂: 309.1774) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry (e.g., single-crystal analysis confirms boronate ester geometry) .

Advanced: How can researchers address challenges in maintaining boronate ester stability during synthetic applications?

Methodological Answer:

- Moisture Control : Use Schlenk-line techniques or gloveboxes for air-sensitive steps.

- Protecting Groups : Temporarily protect the boronate ester with diethanolamine during acidic/basic steps.

- Storage : Store at 2–8°C in sealed, argon-flushed vials to prevent hydrolysis .

Advanced: What strategies optimize the use of this compound in Suzuki-Miyaura cross-coupling reactions for complex heterocycle synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd(OAc)₂ with SPhos or XPhos ligands for electron-deficient aryl partners.

- Solvent Selection : Use DMF/H₂O (10:1) for polar substrates or toluene/EtOH for hydrophobic systems.

- Base Optimization : Evaluate K₂CO₃ for mild conditions or CsF for deoxygenation-sensitive substrates .

Advanced: How can computational methods (e.g., DFT) predict reactivity or regioselectivity in reactions involving this compound?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311+G(2d,p) to model transition states and electron density maps.

- Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic sites (e.g., boron center reactivity vs. pyridine ring) .

- Frontier Molecular Orbital (FMO) Analysis : Predict regioselectivity in cross-coupling by comparing HOMO-LUMO gaps of reaction partners .

Advanced: How should researchers resolve contradictory spectral data (e.g., NMR vs. X-ray) for structural confirmation?

Methodological Answer:

- Dynamic Effects : Check for fluxional behavior (e.g., rotational barriers in the pyrrole ring) via variable-temperature NMR.

- Crystallographic Validation : Compare X-ray-derived bond lengths/angles with DFT-optimized structures .

- 2D NMR : Use NOESY or HSQC to assign overlapping signals (e.g., distinguish pyrrole vs. pyridine protons) .

Advanced: What methodologies mitigate solubility issues in catalytic or biological assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≤5% v/v) for aqueous assays or THF for organometallic reactions.

- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) via esterification of the boronate .

- Nanoparticle Encapsulation : Employ liposomal carriers for in vitro studies to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.